molecular formula C21H20BNO B173912 (R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine CAS No. 155268-88-5

(R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine

Cat. No. B173912
CAS RN: 155268-88-5
M. Wt: 313.2 g/mol
InChI Key: LDLRZFBSMOWZOS-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine, also known as “R-B-methyl oxazaborolidine” or “R-B-methyl oxazaborol”, is a chiral organoborane compound that has gained considerable interest in the scientific community due to its potential applications in asymmetric synthesis and catalysis. It is a versatile reagent that can be used to catalyze a variety of reactions, including hydroboration, hydroamination, and alkylation. Additionally, it is a highly efficient catalyst for asymmetric synthesis and has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products.

Scientific Research Applications

Catalysis in Ketone Reduction

(R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine plays a significant role in the catalysis of the reduction of prochiral ketones. This compound, when prepared from (R)-phenylglycine, facilitates the reduction of ketones with borane, leading to the production of secondary alcohols with moderate to high enantiomeric excesses (Berenguer, García, & Vilarrasa, 1994). This is particularly effective in the reduction of linear alkyl methyl ketones.

Enantioselective Reactions

The compound is also instrumental in enantioselective reactions. It catalyzes the reduction of α,β-unsaturated ketones, resulting in allylic alcohols of different configurations. The theoretical calculations on complexes with this compound may explain the changes in steric requirements on either side of the CO group (Bach et al., 1995).

Catalysts in Stereoselective Reduction

In addition to its role in enantioselective reductions, (R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine is used as a chiral catalyst in stereoselective reductions. It has been investigated alongside other 1,3,2-oxazaborolidines for its performance in the reduction of acetophenone, providing insights into the structural factors relevant to yield and enantioselectivity (Berenguer, García, Gonzàlez, & Vilarrasa, 1993).

Molecular Studies and Analyses

The compound has been the subject of various molecular studies and analyses. For example, research into its solubility in organic solvents, preparative methods, purity analysis, and handling precautions provides a comprehensive understanding of its physical and chemical properties (García, 2002).

Exploration of Theoretical Aspects

Theoretical studies on the enantioselectivity of oxazaborolidine catalysts for the reduction of phenyl methyl ketone have been conducted to understand the geometric optimizations and the optical activities of the products. Such studies contribute to a deeper understanding of the catalyst’s function and potential applications (Sun Yun-peng, 2005).

properties

IUPAC Name

(4R)-2-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BNO/c1-22-23-20(17-11-5-2-6-12-17)21(24-22,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16,20,23H,1H3/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLRZFBSMOWZOS-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(NC(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(N[C@@H](C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454032
Record name (R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine

CAS RN

155268-88-5
Record name (R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine
Reactant of Route 2
(R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine
Reactant of Route 3
(R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine
Reactant of Route 4
(R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine
Reactant of Route 5
(R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine
Reactant of Route 6
(R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine

Q & A

Q1: What is the primary application of (R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine in organic synthesis?

A1: (R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine serves as a catalyst for the enantioselective reduction of ketones using borane reagents. [] This catalytic activity makes it a valuable tool for synthesizing chiral alcohols, which are essential building blocks in various pharmaceuticals and fine chemicals.

Q2: How does the structure of (R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine relate to its function as a catalyst?

A2: The chiral center present in the oxazaborolidine ring, derived from (R)-1,1,2-Triphenyl-2-aminoethanol, is crucial for its enantioselective catalytic activity. [] This chiral environment allows the catalyst to differentiate between the enantiotopic faces of the ketone substrate during the reduction process, leading to the preferential formation of one enantiomer of the alcohol product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.